molecular formula C23H15ClN2O3 B3608628 3-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoic acid

3-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoic acid

Cat. No. B3608628
M. Wt: 402.8 g/mol
InChI Key: QVGAABABNHIXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds like “3-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoic acid” belong to a class of organic compounds known as quinazolines and quinazolinones . These are heterocyclic compounds with a structure based on a quinazoline, which is a fused ring compound made up of two simple aromatic rings, benzene and pyrimidine .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes, including the creation of various intermediates . For instance, the synthesis of quinazoline and quinazolinone derivatives often involves the use of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by spectral data (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) and elemental analysis results .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex. For instance, the protodeboronation of pinacol boronic esters has been reported in the synthesis of similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined through various methods. For instance, the physicochemical characteristics of the molecule, including lipophilicity and acidity, can affect its absorption and accumulation in cells .

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their specific structure and the target they interact with. Some compounds exhibit antimicrobial activity , while others may have different biological effects .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific structure and properties. Some compounds may exhibit toxicity to certain organisms . It’s important to handle these compounds with care and use appropriate safety measures.

properties

IUPAC Name

3-[[2-(3-chlorophenyl)quinoline-4-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O3/c24-16-7-3-5-14(11-16)21-13-19(18-9-1-2-10-20(18)26-21)22(27)25-17-8-4-6-15(12-17)23(28)29/h1-13H,(H,25,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGAABABNHIXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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